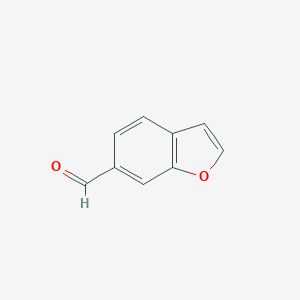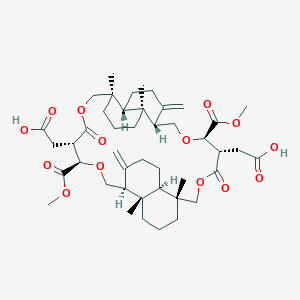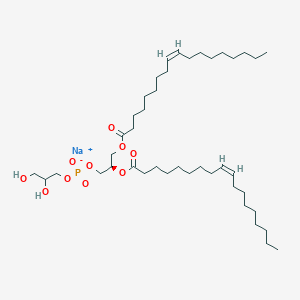
Echmohh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Echmohh is a naturally occurring compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the family of compounds known as alkaloids, which are commonly found in plants and have a wide range of biological activities. This compound has been found to possess a number of interesting properties that make it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of echmohh is not yet fully understood, but it is thought to work by interacting with various cellular pathways and signaling molecules. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have a number of interesting biochemical and physiological effects. It has been shown to reduce inflammation in a variety of experimental models, and to have anti-cancer activity in vitro and in vivo. It has also been found to modulate the immune system, and to have potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of echmohh is its relatively low toxicity, which makes it a promising candidate for further investigation as a potential therapeutic agent. However, one of the limitations of this compound is its limited availability, which can make it difficult to obtain for use in laboratory experiments.
Zukünftige Richtungen
There are a number of promising directions for future research on echmohh. Some potential areas of investigation include its use in combination with other drugs or therapies, its potential as a preventative agent for certain diseases, and its ability to modulate the gut microbiome. Additionally, further research is needed to better understand the mechanisms of action of this compound and to identify potential side effects or limitations of its use.
Conclusion:
In conclusion, this compound is a naturally occurring compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has a wide range of biological activities, including anti-inflammatory and anti-cancer effects, and has been found to modulate the immune system. While there are limitations to its use in laboratory experiments, this compound remains a promising candidate for further investigation as a potential therapeutic agent.
Synthesemethoden
Echmohh can be isolated from a variety of plant sources, including the bark and leaves of certain trees. However, the most common method for obtaining this compound is through chemical synthesis. This involves the use of a series of chemical reactions to create the compound in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Echmohh has been the subject of a number of scientific studies, with researchers investigating its potential applications in a variety of fields. Some of the most promising areas of research include its use as an anti-inflammatory agent, its potential as an anti-cancer drug, and its ability to modulate the immune system.
Eigenschaften
CAS-Nummer |
113774-72-4 |
|---|---|
Molekularformel |
C23H34O5 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2S,4R,5S,6S,7R)-7-[(E,3S)-3-hydroxy-3-(1-methylcyclohexyl)prop-1-enyl]-3,8-dioxatricyclo[3.2.1.02,4]octan-6-yl]hept-5-enoic acid |
InChI |
InChI=1S/C23H34O5/c1-23(13-7-4-8-14-23)17(24)12-11-16-15(9-5-2-3-6-10-18(25)26)19-21-22(28-21)20(16)27-19/h2,5,11-12,15-17,19-22,24H,3-4,6-10,13-14H2,1H3,(H,25,26)/b5-2-,12-11+/t15-,16+,17-,19-,20+,21+,22-/m0/s1 |
InChI-Schlüssel |
CWFUJHUAQKPVLZ-KOADJYQLSA-N |
Isomerische SMILES |
CC1(CCCCC1)[C@H](/C=C/[C@@H]2[C@@H]([C@H]3[C@@H]4[C@H]([C@@H]2O3)O4)C/C=C\CCCC(=O)O)O |
SMILES |
CC1(CCCCC1)C(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O |
Kanonische SMILES |
CC1(CCCCC1)C(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O |
Synonyme |
7-(5,6-epoxy-3-(3-cyclohexyl-3-hydroxy-3-methyl-1-propenyl)-7-oxabicyclo(2.2.1)-hept-2-yl)-5-heptenoic acid ECHMOHH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



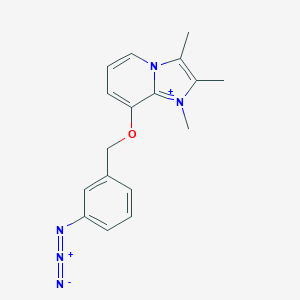
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
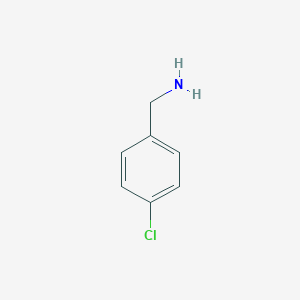

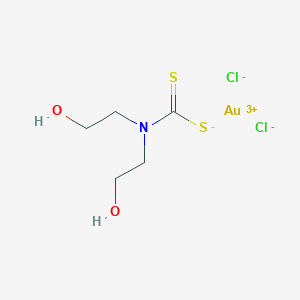
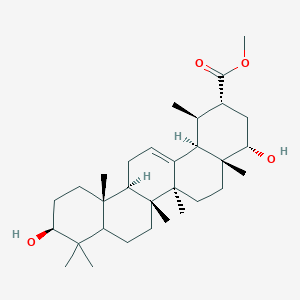
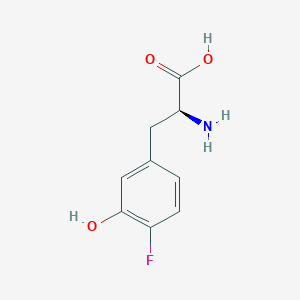
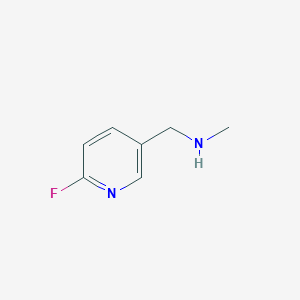
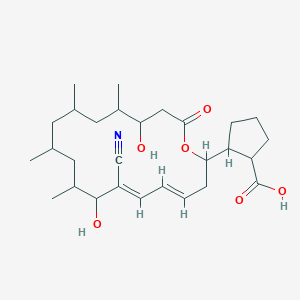
![5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B54537.png)
![1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene](/img/structure/B54540.png)
